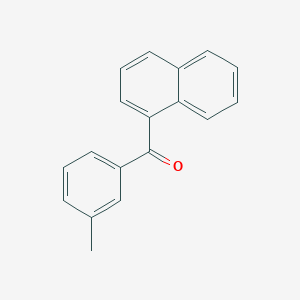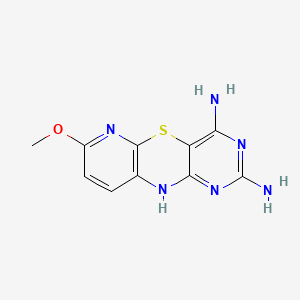![molecular formula C10H11N3O5S B14662308 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine CAS No. 40208-37-5](/img/structure/B14662308.png)
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is an organic compound with the molecular formula C10H11N3O5S It consists of a morpholine ring connected to a 2,4-dinitrophenyl group via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine typically involves the reaction of morpholine with 2,4-dinitrochlorobenzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the chlorinated aromatic ring, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-[(2,4-diaminophenyl)sulfanyl]morpholine .
Applications De Recherche Scientifique
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfur atom provides a site for further chemical modifications, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Dinitrophenyl)morpholine
- 2,4-Dinitrophenol
- S-(2,4-dinitrophenyl)glutathione
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is unique due to the presence of both a morpholine ring and a 2,4-dinitrophenyl group connected via a sulfur atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
40208-37-5 |
|---|---|
Formule moléculaire |
C10H11N3O5S |
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
4-(2,4-dinitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H11N3O5S/c14-12(15)8-1-2-10(9(7-8)13(16)17)19-11-3-5-18-6-4-11/h1-2,7H,3-6H2 |
Clé InChI |
JFARSIASYIAFPM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


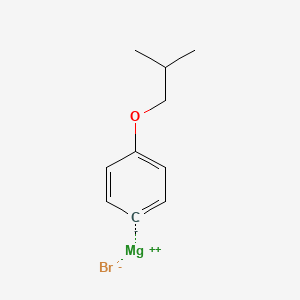
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
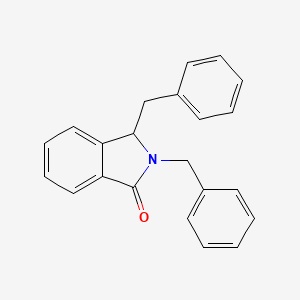
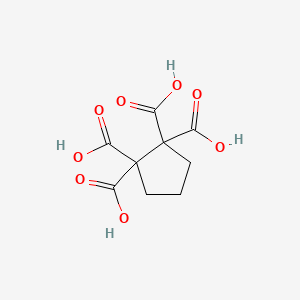
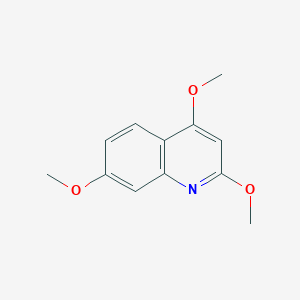
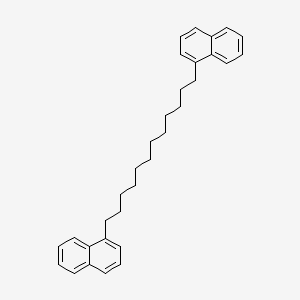
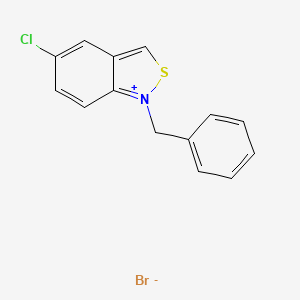
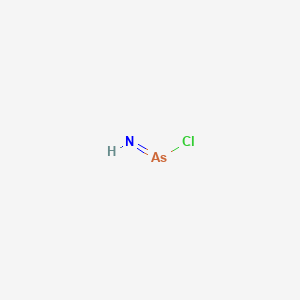
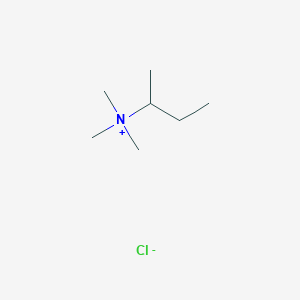
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
